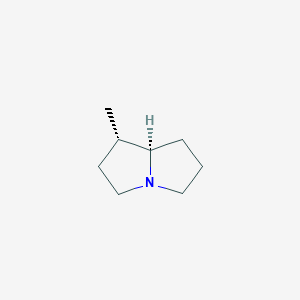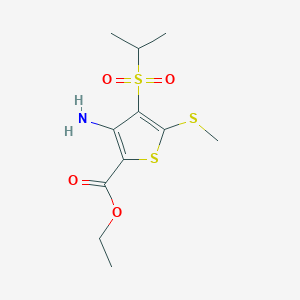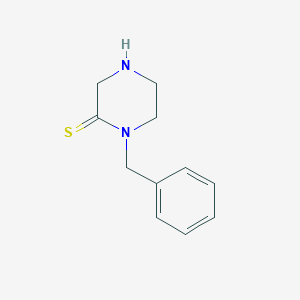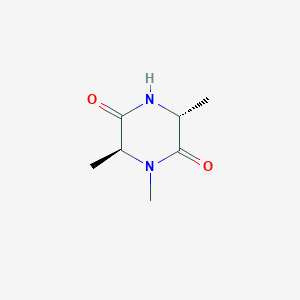
(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione, also known as TPD, is a cyclic amino acid that has gained attention in the scientific community due to its potential applications in various fields. TPD is a chiral molecule, meaning it has two enantiomers, (3R,6S)-TPD and (3S,6R)-TPD. In
Mechanism of Action
The mechanism of action of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In particular, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases and proteases, which play important roles in cell signaling and proliferation. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to interact with various receptors, including G protein-coupled receptors and ion channels, which can affect cellular functions such as ion transport and neurotransmitter release.
Biochemical and Physiological Effects:
(3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in cancer cells. In vivo studies have shown that (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can reduce tumor growth and metastasis in animal models of cancer. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is its versatility in various fields, as mentioned earlier. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also some limitations to using (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione in lab experiments. For example, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can be unstable under certain conditions, such as high temperatures or acidic environments, which can affect its activity and purity. Additionally, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione. One area of interest is the development of new synthetic methods for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione and its derivatives, which can improve the yield and purity of the final product. Another area of interest is the identification of new applications for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione in various fields, such as drug discovery, materials science, and catalysis. Additionally, further studies are needed to elucidate the mechanism of action of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione and its potential therapeutic targets. Finally, the development of new formulations and delivery methods for (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione can improve its bioavailability and reduce its toxicity, making it a more viable option for clinical use.
Synthesis Methods
The synthesis of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione involves the reaction of L-glutamic acid with isobutyraldehyde in the presence of a reducing agent. The reaction proceeds through a series of steps, including imine formation, reduction, and cyclization, resulting in the formation of (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione. Several modifications have been made to this synthesis method to improve the yield and purity of the final product.
Scientific Research Applications
(3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. In materials science, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, (3R,6S)-(3R,6S)-1,3,6-Trimethylpiperazine-2,5-dione has been employed as a chiral ligand in asymmetric catalysis reactions.
Properties
| 162990-28-5 | |
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
(3R,6S)-1,3,6-trimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C7H12N2O2/c1-4-7(11)9(3)5(2)6(10)8-4/h4-5H,1-3H3,(H,8,10)/t4-,5+/m1/s1 |
InChI Key |
LAFVTZVRNASYMJ-UHNVWZDZSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N([C@H](C(=O)N1)C)C |
SMILES |
CC1C(=O)N(C(C(=O)N1)C)C |
Canonical SMILES |
CC1C(=O)N(C(C(=O)N1)C)C |
synonyms |
2,5-Piperazinedione,1,3,6-trimethyl-,(3R-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



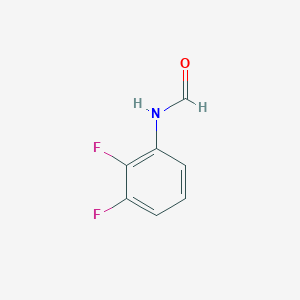
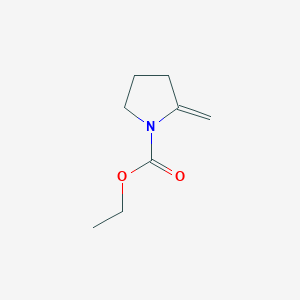
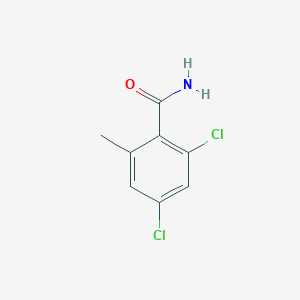
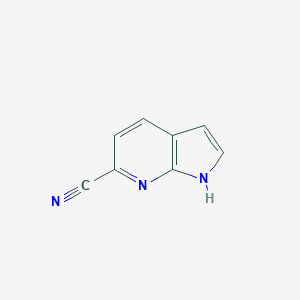
![2-[(E)-2-Chloroethenyl]pyridine](/img/structure/B66551.png)
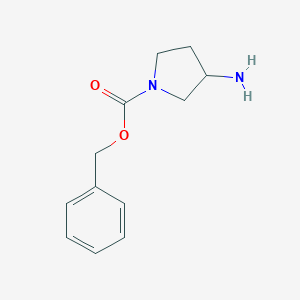
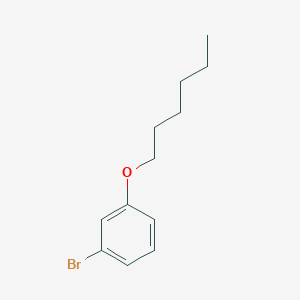
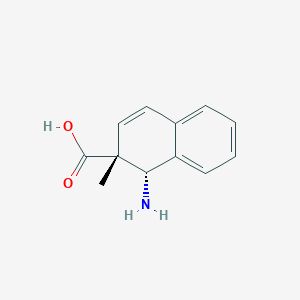
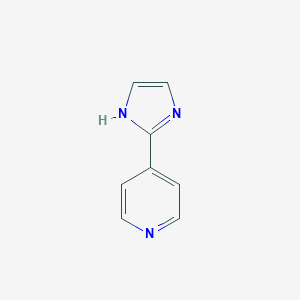
![1-[1-(4-Chlorophenyl)sulfonylpyrrol-3-yl]ethanone](/img/structure/B66564.png)
